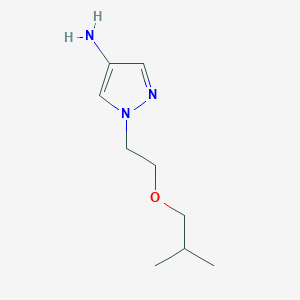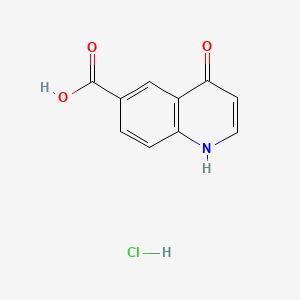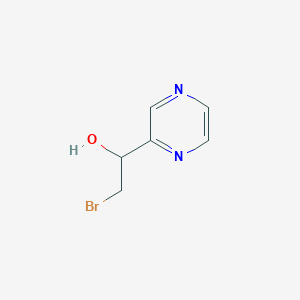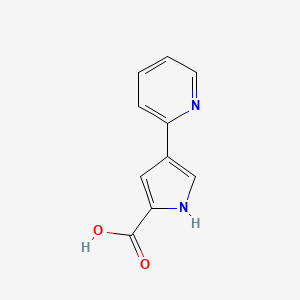
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine is a piperidine derivative with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role as synthetic intermediates .
準備方法
One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine, which is then reacted with appropriate reagents to introduce the cyano and hydroxyethyl groups .
Industrial production methods often utilize continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for the rapid and scalable production of piperidine derivatives .
化学反応の分析
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include ketones, aldehydes, primary amines, and substituted piperidines .
科学的研究の応用
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine has diverse applications in scientific research:
作用機序
The mechanism of action of 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar compounds to 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine include:
1-Boc-4-(2-hydroxyethyl)piperidine: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Boc-4-(phenylamino)piperidine: Contains a phenylamino group instead of the cyano and hydroxyethyl groups, leading to different biological activities.
Piperidine derivatives: Such as spiropiperidines and piperidinones, which have varying substituents and pharmacological properties.
The uniqueness of this compound lies in its combination of the Boc-protected piperidine core with both cyano and hydroxyethyl groups, providing a versatile scaffold for further chemical modifications and biological studies .
特性
分子式 |
C13H22N2O3 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
tert-butyl 4-(2-cyano-1-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10-11,16H,4-6,8-9H2,1-3H3 |
InChIキー |
MFYNEAICIJUNNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)







